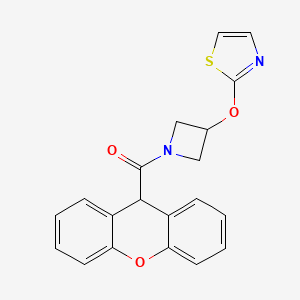

2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

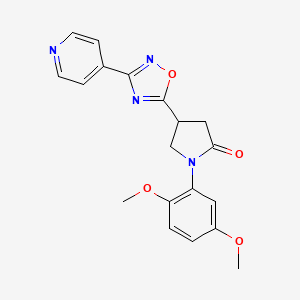

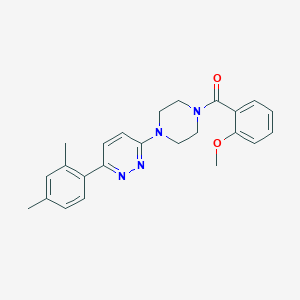

2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide, also known as DPTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological and pharmacological activities.

Aplicaciones Científicas De Investigación

Selective Class IIa Histone Deacetylase Inhibitors

Research has identified diphenylmethylene hydroxamic acids, including compounds structurally similar to 2-(2,2-diphenylacetamido)-N,4,5-trimethylthiophene-3-carboxamide, as novel and selective HDAC class IIa inhibitors. These compounds, notably N-hydroxy-2,2-diphenylacetamide, exhibit sub-micromolar class IIa HDAC inhibitory activity, indicating potential applications in cancer therapy and epigenetic regulation (Tessier et al., 2009).

Anticancer Agents

Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally related to the compound of interest, have been synthesized and evaluated for cytotoxic activity against several human cancer cell lines. The study found that certain substitutions, such as the methoxy group at the 4-position, enhance activity against specific cell lines, highlighting the compound's potential as a lead structure for developing new anticancer agents (Aliabadi et al., 2010).

Protection of Carboxamide Functions in Peptide Synthesis

The protection of carboxamide functions by the trityl residue, applicable to peptide synthesis, illustrates the utility of compounds like this compound in facilitating the synthesis of complex peptides. This method allows for the stable protection of sensitive groups during peptide assembly, enhancing the efficiency and scope of peptide synthesis (Sieber & Riniker, 1991).

Herbicide Action Mechanism

Studies on diphenamid, a compound structurally related to the one , have demonstrated its action as a herbicide, inhibiting adventitious roots in certain crops without reducing foliage growth. This research provides insight into the mechanisms through which such compounds affect plant growth, potentially guiding the development of new herbicides with specific action sites (Nishimoto & Warren, 1971).

Stereolithographic 3D Printing of Oral Modified-Release Dosage Forms

The application of stereolithography (SLA) 3D printing technology using compounds similar to this compound has been explored to fabricate drug-loaded tablets with modified-release characteristics. This innovative approach allows for the precise fabrication of dosage forms with tailored drug release profiles, showcasing the potential of such compounds in the development of personalized medicine (Wang et al., 2016).

Propiedades

IUPAC Name |

2-[(2,2-diphenylacetyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2S/c1-14-15(2)27-22(18(14)20(25)23-3)24-21(26)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,1-3H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQJSLIOXNYMVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,4-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2477622.png)

![3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2477625.png)

![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)